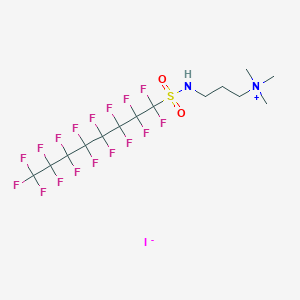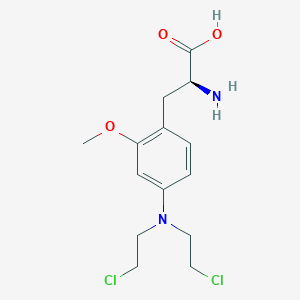
Mecaphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mecaphane, also known as 4,4’-methylenebis(2-chloroaniline) (MBOCA), is a chemical compound that has been widely used in the production of polyurethane elastomers, coatings, and adhesives. It is a highly reactive compound that requires careful handling due to its potential health hazards. In
作用機序
Mecaphane is a highly reactive compound that can crosslink with other molecules to form a network structure. This crosslinking mechanism is what makes it useful in the production of polyurethane elastomers, coatings, and adhesives. In the context of biomaterials, Mecaphane can be used to create scaffolds that mimic the extracellular matrix of tissues, promoting cell growth and tissue regeneration. In the treatment of cancer, Mecaphane has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially inhibiting tumor growth.
生化学的および生理学的効果
Mecaphane has been shown to have toxic effects on the liver, kidneys, and lungs in animal studies. It can also cause skin irritation and allergic reactions in humans. In the context of biomaterials, Mecaphane has been shown to promote cell growth and tissue regeneration. In the treatment of cancer, Mecaphane has been shown to induce apoptosis in cancer cells, potentially inhibiting tumor growth.
実験室実験の利点と制限
Mecaphane is a highly reactive compound that can be used to create a variety of materials, making it useful in the production of polyurethane elastomers, coatings, and adhesives. Its potential use in biomaterials and cancer treatment also makes it a promising area of research. However, its hazardous nature requires careful handling, and its toxic effects on certain organs and tissues must be taken into consideration when conducting experiments.
将来の方向性
Future research on Mecaphane could focus on its potential use in the development of biomaterials, such as tissue engineering scaffolds and drug delivery systems. Additionally, further investigation into its mechanism of action in the treatment of cancer could lead to the development of new cancer therapies. Research could also focus on the development of safer synthesis methods for Mecaphane, as well as the identification of alternative compounds that could be used in its place.
合成法
Mecaphane is synthesized through the reaction of aniline with phosgene to form Mecaphane’-methylenedianiline (MDA), which is then reacted with thionyl chloride to produce Mecaphane. The synthesis process requires careful handling of the chemicals involved due to their hazardous nature.
科学的研究の応用
Mecaphane has been extensively studied for its potential use in the production of polyurethane elastomers, coatings, and adhesives. It has also been investigated for its potential use in the development of biomaterials, such as tissue engineering scaffolds and drug delivery systems. Additionally, Mecaphane has been studied for its potential use in the treatment of certain types of cancer, such as melanoma.
特性
CAS番号 |
1952-97-2 |
|---|---|
製品名 |
Mecaphane |
分子式 |
C14H20Cl2N2O3 |
分子量 |
335.2 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]-2-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O3/c1-21-13-9-11(18(6-4-15)7-5-16)3-2-10(13)8-12(17)14(19)20/h2-3,9,12H,4-8,17H2,1H3,(H,19,20)/t12-/m0/s1 |
InChIキー |
VKYIPXSTNJXGRF-LBPRGKRZSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)N |
SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N |
正規SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N |
その他のCAS番号 |
1952-97-2 |
同義語 |
mecaphane mecaphane, (DL-Phe)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



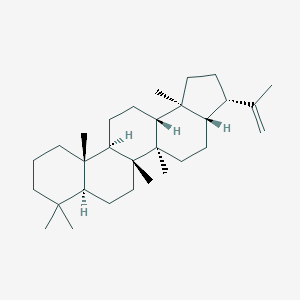
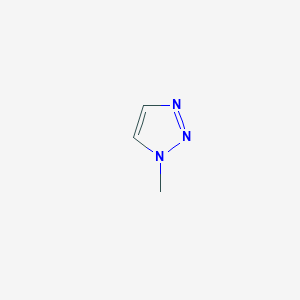
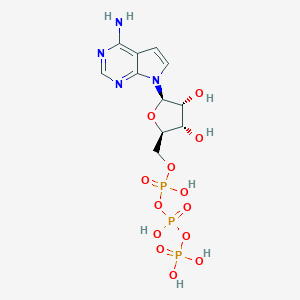
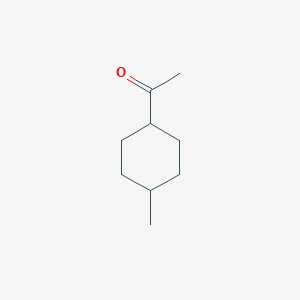
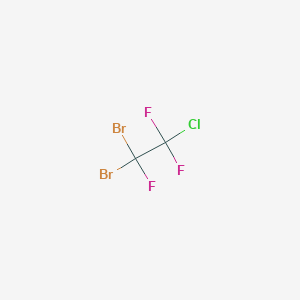
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
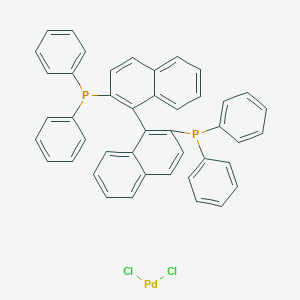
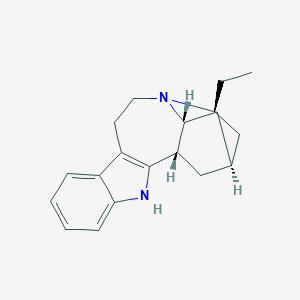
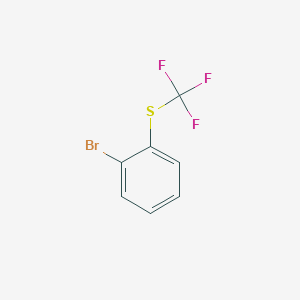
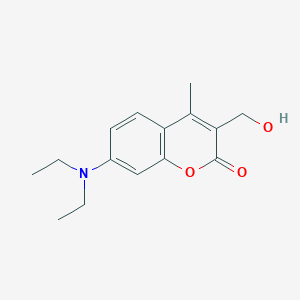
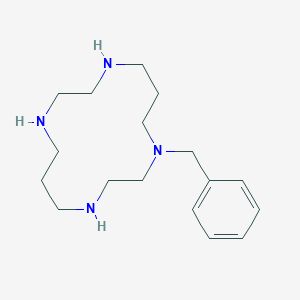
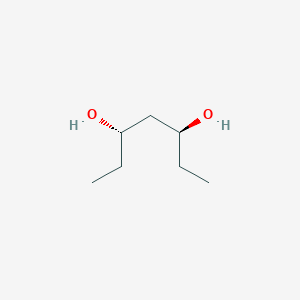
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
